4-(1-Amino-2-methylpropyl)naphthalen-1-ol
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Overview
Description
4-(1-Amino-2-methylpropyl)naphthalen-1-ol is a chemical compound with the molecular formula C14H17NO and a molecular weight of 215.29 g/mol . This compound is known for its unique structure, which includes a naphthalene ring substituted with an amino group and a hydroxyl group. It is primarily used in research and industrial applications.
Preparation Methods
The synthesis of 4-(1-Amino-2-methylpropyl)naphthalen-1-ol typically involves multi-step organic reactions. One common method starts with the naphthalene ring, which undergoes alkylation to introduce the 1-amino-2-methylpropyl group. This is followed by hydroxylation to add the hydroxyl group at the desired position . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
4-(1-Amino-2-methylpropyl)naphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like halogens or sulfonates. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(1-Amino-2-methylpropyl)naphthalen-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(1-Amino-2-methylpropyl)naphthalen-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways, leading to various effects such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
4-(1-Amino-2-methylpropyl)naphthalen-1-ol can be compared with similar compounds like 4-Amino-2-methyl-1-naphthol. While both compounds have a naphthalene ring and an amino group, the position and type of substituents differ, leading to variations in their chemical properties and applications. The unique combination of the 1-amino-2-methylpropyl group and the hydroxyl group in this compound distinguishes it from other similar compounds.
Properties
Molecular Formula |
C14H17NO |
---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
4-(1-amino-2-methylpropyl)naphthalen-1-ol |
InChI |
InChI=1S/C14H17NO/c1-9(2)14(15)12-7-8-13(16)11-6-4-3-5-10(11)12/h3-9,14,16H,15H2,1-2H3 |
InChI Key |
YPCQTXOLBNYUQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC=C(C2=CC=CC=C21)O)N |
Origin of Product |
United States |
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